Diethyl dioctylmalonate

Description

Contextualization within Advanced Organic Synthesis and Materials Chemistry

Diethyl dioctylmalonate is a chemical compound that holds a significant position at the intersection of advanced organic synthesis and materials chemistry. uu.segriffith.edu.au In the realm of organic synthesis, it serves as a specialized building block for constructing complex molecular architectures. Its structure, featuring a central malonate core flanked by two octyl chains, allows for its use as an intermediate in multi-step synthetic pathways. A notable application is in the synthesis of prodrugs, where the dioctylmalonate moiety can be incorporated into a larger molecule designed for specific therapeutic purposes. google.com

In materials chemistry, this compound and related dialkyl dioctylmalonates are valued for their role as precursors to novel materials with tailored properties. rsc.org They are utilized in the synthesis of polymers and liquid crystals. rsc.orgresearchgate.net For instance, the long octyl chains of the molecule can influence the self-assembly and phase behavior of the resulting materials, making it a key component in the development of compounds with specific liquid crystalline phases. researchgate.net Research has demonstrated its use in the synthesis of copolymers for photovoltaic applications, highlighting its contribution to the field of organic electronics. rsc.org

Historical Perspectives and Contemporary Relevance of Malonate Esters

The study of this compound is built upon the foundational principles of malonate ester chemistry. Historically, malonic esters, particularly diethyl malonate, are best known for the "malonic ester synthesis," a classic and versatile method in organic chemistry for preparing carboxylic acids. wikipedia.orgstudysmarter.co.ukbritannica.com This reaction involves the deprotonation of the acidic methylene (B1212753) group (-CH2-) situated between the two ester carbonyls, followed by alkylation with an alkyl halide. wikipedia.orgatamanchemicals.com Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a substituted acetic acid. wikipedia.org This fundamental transformation has been a cornerstone of synthetic organic chemistry for decades, providing access to a wide array of important molecules. atamanchemicals.com

The contemporary relevance of malonate esters remains high, extending far beyond their traditional use. They are critical starting materials for the synthesis of a diverse range of compounds, including barbiturates, vitamins, and other pharmaceuticals. atamanchemicals.comwikipedia.org Modern advancements have further expanded their utility. For example, palladium-catalyzed reactions of allylic esters of malonates have opened up new avenues in their chemistry. nih.gov Furthermore, malonate esters are now being explored in innovative therapeutic strategies, such as in the creation of cell-permeable prodrugs that can deliver active agents like the succinate (B1194679) dehydrogenase inhibitor, malonate, into tissues to protect against ischemia-reperfusion injury. nih.gov

Structural Elucidation and Synthetic Utility of Dialkyl Dioctylmalonates

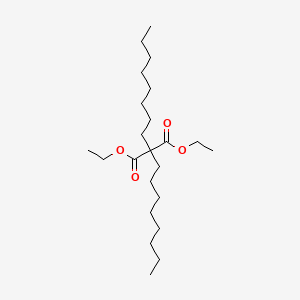

The specific compound, diethyl 2,2-dioctylmalonate, is a derivative of diethyl malonate where both acidic protons on the central carbon have been replaced by n-octyl groups. rsc.org Its structure consists of a central quaternary carbon atom bonded to two carboxylate groups, which are in turn esterified with ethyl groups, and two octyl chains. This dialkylated structure prevents further alkylation at the central carbon. wikipedia.org

The synthesis of this compound is a direct application of the principles of malonic ester synthesis, specifically dialkylation. rsc.orgwikipedia.org The process typically involves reacting diethyl malonate with a suitable base, such as sodium hydride (NaH), to generate the malonate enolate. rsc.orgresearchgate.net This is followed by the addition of at least two equivalents of an octyl halide, like n-bromooctane, to achieve dialkylation. rsc.orgresearchgate.net The reaction is commonly carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.orgresearchgate.net

The synthetic utility of this compound lies in its role as an intermediate. google.com The ester groups can be hydrolyzed under basic conditions, for example with potassium hydroxide (B78521), to yield 2,2-dioctylmalonic acid. rsc.org This dicarboxylic acid can then be used in further synthetic transformations or as a component in polymer synthesis. rsc.org The presence of the two long octyl chains makes it a valuable precursor for introducing lipophilic properties into a target molecule, which is particularly useful in the design of materials like liquid crystals and in pharmaceutical chemistry for modulating drug solubility and transport. google.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Diethyl 2,2-Dioctylmalonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H44O4 | researchgate.net |

| Molar Mass | 384.32 g/mol | researchgate.net |

| Appearance | Colourless liquid | researchgate.net |

Table 2: Representative Synthesis of Diethyl 2,2-Dioctylmalonate rsc.org

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Diethyl malonate in dry tetrahydrofuran (THF) | Starting material and solvent |

| 2 | Sodium hydride (NaH), added at 0°C under argon | Base to deprotonate the malonic ester |

| 3 | Octyl bromide, added dropwise | Alkylating agent to add the octyl chains |

| 4 | Reflux for 5 hours | To drive the alkylation reaction to completion |

| 5 | Quench with water, dilute with 2M HCl | To neutralize the reaction and protonate any remaining base |

| 6 | Extraction with ethyl acetate (B1210297), drying, and evaporation | Work-up procedure to isolate the crude product |

Table 3: ¹H-NMR Data for Diethyl 2,2-Dioctylmalonate rsc.org (Solvent: CDCl₃, Frequency: 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 3.98 | Quartet (q) | O-CH₂ (ester ethyl group) |

| 1.70-1.60 | Multiplet (m) | α-CH₂ (of octyl group) |

| 1.15-0.88 | Multiplet (m) | -(CH₂)₆- and ester CH₃ |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl 2,2-dioctylmalonate |

| Diethyl malonate |

| Malonic acid |

| 2,2-Dioctylmalonic acid |

| n-Bromooctane |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Potassium hydroxide |

| Ethyl acetate |

| Succinate |

| Malonate |

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2,2-dioctylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMNPYVUJHUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514891 | |

| Record name | Diethyl dioctylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24251-93-2 | |

| Record name | Diethyl dioctylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Dioctylmalonate

Malonic Ester Synthesis Protocol for Di-alkylation

The most common and direct route to diethyl dioctylmalonate is the malonic ester synthesis. libretexts.org This synthetic procedure uses diethyl malonate as the starting material, which is sequentially alkylated at the carbon atom positioned between the two carbonyl groups. organicchemistrytutor.comwikipedia.org The process involves the formation of an enolate ion, followed by nucleophilic substitution with an alkyl halide. libretexts.org To achieve di-alkylation, this two-step cycle of deprotonation and alkylation is repeated before the final product is isolated. organicchemistrytutor.comwikipedia.org

The initial and critical step in the malonic ester synthesis is the deprotonation of the α-carbon to form a resonance-stabilized enolate. libretexts.org The choice of base and solvent is crucial for optimizing the reaction's efficiency and yield.

Strong bases are required to effectively deprotonate the α-carbon of the malonic ester. Sodium hydride (NaH), a strong, non-nucleophilic base, is frequently used for this purpose. rsc.orgresearchgate.netacs.org It is often employed as a 60% dispersion in mineral oil. researchgate.net The reaction is typically conducted in an anhydrous aprotic solvent to prevent quenching of the highly reactive enolate and base. Tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are common solvent choices that facilitate the reaction. rsc.orgresearchgate.netacs.org

Alternative base-solvent systems include sodium ethoxide (NaOEt) in ethanol (B145695). sciencemadness.org When using an alkoxide base, it is essential to match the alcohol portion of the base and the solvent to that of the ester (i.e., ethoxide for ethyl esters) to prevent transesterification, which would result in a mixture of ester products. wikipedia.org While effective, bases like sodium hydroxide (B78521) (NaOH) in ethanol can also be used, though aprotic solvents like DMSO may be preferred to accelerate the reaction, especially for the second alkylation step. researchgate.net Weaker bases, such as potassium carbonate (K2CO3), can also drive the reaction, particularly when used in conjunction with a phase-transfer catalyst (PTC) like a tetraalkylammonium salt to improve solubility and reactivity in the organic medium. researchgate.net

Table 1: Base and Solvent Systems for this compound Synthesis

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Anhydrous, often at 0°C for base addition, followed by reflux. | rsc.orgacs.org |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Anhydrous conditions. | researchgate.net |

| Sodium Ethoxide (NaOEt) | Ethanol | Anhydrous, often heated. | sciencemadness.org |

| Potassium Carbonate (K2CO3) | Dioxane | Requires a Phase-Transfer Catalyst (PTC). | researchgate.net |

Following the generation of the enolate, the nucleophilic carbon attacks an electrophilic alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org For the synthesis of this compound, a long-chain alkyl halide such as 1-bromooctane (B94149) (octyl bromide) is the standard alkylating agent. rsc.orgresearchgate.netacs.org

The reaction is performed sequentially. First, one equivalent of the enolate is reacted with one equivalent of octyl bromide to form diethyl octylmalonate. This mono-alkylated product is then subjected to a second round of deprotonation with another equivalent of base to form a new enolate, which is subsequently reacted with a second equivalent of octyl bromide. organicchemistrytutor.com

Reaction kinetics are highly dependent on the chosen conditions. Procedures using sodium hydride in THF often involve adding the base at a reduced temperature (0°C) and then heating the mixture to reflux for several hours (e.g., 5 hours) to ensure the reaction goes to completion. rsc.org In another reported synthesis, the reaction mixture was stirred at room temperature for an extended period (3 days) to achieve the desired product. googleapis.com The use of two or more molar equivalents of both the base and the alkyl halide relative to the starting diethyl malonate is common to drive the reaction toward the di-substituted product. rsc.orgacs.org

After the di-alkylation is complete, a multi-step work-up and purification procedure is necessary to isolate high-purity this compound. The reaction is first carefully quenched, typically with water, to destroy any remaining reactive base. rsc.orgacs.org An aqueous acid, such as hydrochloric acid (HCl), is often added to neutralize the mixture and dissolve inorganic salts. rsc.orgacs.org

The crude product is then extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or diethyl ether. rsc.orgacs.org The organic layer is subsequently washed several times with water and sometimes a brine solution to remove any remaining water-soluble impurities. The washed organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. rsc.orgacs.org

After the solvent is removed by evaporation (often under vacuum), the resulting residue is typically a crude oil. rsc.orgacs.org For obtaining a high-purity product, flash column chromatography is the most frequently cited method. rsc.orgresearchgate.net A non-polar eluent system, such as a mixture of heptane (B126788) and toluene (B28343) or hexane (B92381) and ethyl acetate, is used to separate the desired this compound from any unreacted starting materials, mono-alkylated byproducts, and other impurities. rsc.orgacs.org

Advanced Synthetic Approaches and Methodological Innovations

Beyond the classical malonic ester synthesis, modern organic chemistry offers advanced methodologies for the derivatization of malonates, which represent innovative, though less commonly reported, routes to compounds like this compound.

Transition metal catalysis has become a powerful tool for forming carbon-carbon bonds. semanticscholar.org Palladium-catalyzed cross-coupling reactions, in particular, have been applied to the derivatization of malonate nucleophiles. These reactions can create substituted malonates through pathways distinct from traditional SN2 alkylation. For instance, a palladium-catalyzed process has been developed for the coupling of malonate nucleophiles with alkenes that have a tethered aryl or alkenyl triflate. nih.gov This type of reaction, which can employ a Pd(OAc)2/BrettPhos catalyst system, results in the formation of complex cyclic structures containing a malonate moiety. nih.gov While not a direct synthesis of this compound, this methodology showcases the potential of transition metals to facilitate the alkylation of malonates, offering alternative strategies for constructing highly substituted derivatives. nih.govmdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgmdpi.com Various MCRs have been developed for the synthesis of highly functionalized malonate derivatives. One such example is a three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organocatalyst like ethyl diphenylphosphine. mdpi.com Other MCRs catalyzed by metals such as rhodium or copper have been used to combine malonates with other reactants like acrylic acids and formaldehyde (B43269) to yield complex cyclic products. frontiersin.orgpreprints.org These one-pot procedures provide a rapid route to complex molecules and demonstrate advanced strategies that could potentially be adapted for the synthesis of specifically substituted malonates. preprints.orgacs.org

Principles of Green Chemistry in this compound Synthesis

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. acs.org The synthesis of this compound can be significantly improved by applying these principles, leading to safer, more efficient, and environmentally benign methodologies.

Prevention of Waste and Atom Economy

A core tenet of green chemistry is the prevention of waste, which is closely linked to the concept of atom economy. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com

The traditional synthesis of this compound involves the dialkylation of diethyl malonate. In this process, diethyl malonate is treated with a base, such as sodium hydride, followed by the addition of an octyl halide, like 1-bromooctane. acs.org While this can achieve high yields, the atom economy is not ideal due to the formation of byproducts. primescholars.comresearchgate.net

For instance, in a typical reaction using sodium hydride and 1-bromooctane, the theoretical atom economy can be calculated. acs.org Addition and rearrangement reactions often exhibit 100% atom economy, whereas substitution and elimination reactions are less efficient. kahedu.edu.in The pursuit of perfect atom economy is a significant goal in green synthesis. mdpi.com

Use of Catalysis

Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, which minimizes waste. acs.org In the synthesis of this compound, phase-transfer catalysis (PTC) has emerged as a greener alternative. dalalinstitute.comfzgxjckxxb.com PTC facilitates the reaction between reactants in different phases (e.g., a solid salt and an organic liquid), eliminating the need for harsh solvents that can dissolve all components. dalalinstitute.com This technique can lead to faster reaction rates, higher yields, and fewer byproducts. dalalinstitute.com

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, is particularly valuable in green chemistry as it often allows for the use of water as a solvent, thereby reducing the reliance on volatile organic solvents. dalalinstitute.comfzgxjckxxb.com Research has shown that multi-site phase-transfer catalysts can further enhance reaction rates. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems

| Catalyst System | Reactants | Solvent | Key Advantages |

| Sodium Hydride (Stoichiometric) | Diethyl malonate, 1-bromooctane | Anhydrous THF | High reactivity, good yields. acs.org |

| Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salt) | Diethyl malonate, octyl halide, inorganic base (e.g., NaOH) | Biphasic system (e.g., water/toluene) | Avoids hazardous reagents like NaH, reduces organic solvent use, simplifies workup. dalalinstitute.comphasetransfer.com |

| Heterogeneous Catalysts (e.g., anion-exchange resin) | Diethyl malonate, octyl halide | Minimal or no solvent | Easy catalyst separation and reuse, reduced reaction times. researchgate.net |

Safer Solvents and Auxiliaries

The choice of solvent is critical in green chemistry. acs.org Traditional syntheses of this compound often employ anhydrous organic solvents like tetrahydrofuran (THF). acs.org These solvents can be flammable, volatile, and pose environmental risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or even solvent-free conditions. kahedu.edu.in Phase-transfer catalysis, as mentioned, facilitates the use of water. fzgxjckxxb.com Additionally, research into solid-liquid phase transfer catalysis aims to reduce the amount of organic solvent needed, sometimes eliminating it altogether. researchgate.net

Design for Energy Efficiency

Energy requirements for chemical reactions should be minimized. kahedu.edu.in Synthetic methods that can be conducted at ambient temperature and pressure are preferred. kahedu.edu.in The use of alternative energy sources like microwave irradiation or ultrasound can also contribute to a greener process by reducing reaction times and energy consumption. researchgate.netrasayanjournal.co.in For example, the combination of phase-transfer catalysis with ultrasound has been shown to enhance reaction kinetics, allowing for lower temperatures and shorter durations. researchgate.net

Use of Renewable Feedstocks

A sustainable chemical industry will increasingly rely on renewable feedstocks. greenchemistry-toolkit.org The starting materials for this compound synthesis, such as ethanol and octanol, can potentially be derived from biomass. While traditional production relies on petrochemical sources, the development of biocatalytic processes to produce key chemical building blocks from sugars is an active area of research. greenchemistry-toolkit.org For example, green syntheses of adipic acid and catechol from sugars have been developed. greenchemistry-toolkit.org Similarly, the production of diethyl carbonate from CO2 and ethanol is being explored as a sustainable method. chemistryviews.org

Reduce Derivatives

Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they generate additional waste. acs.org The standard synthesis of this compound is advantageous in this regard as it typically does not require protecting groups for the malonic ester. The development of highly selective catalysts, including enzymes, can further eliminate the need for such steps in more complex syntheses. acs.orgmdpi.com

Reaction Mechanisms and Reactivity Profiles of Diethyl Dioctylmalonate

Radical Reactions Involving Diethyl Dioctylmalonate Structures

The reactivity of this compound in radical reactions is centered around the lability of the hydrogen atoms on the methylene (B1212753) carbon positioned between the two carbonyl groups. This α-hydrogen is readily abstracted to form a stabilized carbon-centered radical, which can then participate in a variety of subsequent transformations. The principles governing these reactions are well-established through studies on analogous compounds like diethyl malonate and dimethyl malonate.

The generation of the this compound radical can be initiated through several methods, including thermal processes, photochemical activation, and transition-metal catalysis. Once formed, this radical is a key intermediate in carbon-carbon bond-forming reactions.

A plausible mechanism for the electrochemical generation of a malonate radical involves a proton-coupled electron-transfer (PCET) process at an anode. beilstein-journals.org This radical can then add to a carbon-carbon double bond, initiating a cascade of reactions. beilstein-journals.org For instance, in the presence of N-arylacrylamides, the addition of the malonate radical to the alkene is followed by a cyclization and subsequent oxidation to form the final product. beilstein-journals.org

Transition metals are also effective in mediating radical reactions of malonate derivatives. Manganese(III) acetate (B1210297), for example, can be used to generate the malonyl radical, which can then undergo addition to alkenes. mdpi.com Similarly, copper-catalyzed electrochemical atom transfer radical addition (eATRA) of halomalonic esters to alkenes has been reported, leading to the formation of cyclopropane (B1198618) derivatives. acs.org In this process, a diethyl malonatocopper(II) complex is thought to be a key catalytic species that moderates the concentration of free radicals. acs.org

The electronic nature of the malonyl radical influences its reactivity. Carbon-centered radicals with two electron-withdrawing groups, such as the one derived from this compound, have a relatively low-lying Singly Occupied Molecular Orbital (SOMO). cmu.edu This makes them electrophilic and prone to react preferentially with electron-rich olefins. cmu.edu

The success of radical initiation is also dependent on the structure of the malonate derivative. For example, in Atom Transfer Radical Polymerization (ATRP), diethyl 2-bromo-2-methylmalonate is an efficient initiator, whereas diethyl 2-bromomalonate is not. cmu.edu This difference is attributed to the electronic nature of the respective malonyl radicals generated during initiation. cmu.edu

Photochemical methods also provide a pathway to generate and utilize malonate-derived radicals. nih.gov Organic photoredox catalysis can facilitate the double decarboxylation of malonic acid derivatives, effectively using the malonate as a methylene synthon. nih.gov Furthermore, photocatalytic systems can generate radical species under mild conditions, enabling various transformations. nih.gov

The following table summarizes key aspects of radical reactions involving malonate-type structures, which are directly applicable to this compound.

| Reaction Type | Initiation/Catalysis Method | Key Intermediates | Typical Subsequent Reactions | Reference |

| Electrochemical Radical Cyclization | Proton-Coupled Electron Transfer (PCET) | Diethyl malonate radical | Addition to C=C bonds, intramolecular cyclization, oxidation | beilstein-journals.org |

| Atom Transfer Radical Addition (ATRA) | Copper-catalyzed electrochemistry | Halide malonate ester intermediates, diethyl malonatocopper(II) complex | Ring closure to form cyclopropanes | acs.org |

| Polymerization Initiation | Atom Transfer Radical Polymerization (ATRP) | Malonyl radicals | Polymer chain propagation | cmu.edu |

| Oxidative Difunctionalization | Palladium catalysis with an oxidant | Alkyl radical, σ-arylpalladium(II) intermediate | Tandem addition to C=C, cyclization, oxidation | beilstein-journals.org |

| Photochemical Decarboxylation | Organic photoredox catalysis | Acyloxyl radical, carbon-centered radical | Hydrogen atom transfer | nih.gov |

| Manganese(III)-Mediated Reactions | Manganese(III) acetate | Carbon radical | Addition to alkenes and alkynes, cyclization | mdpi.com |

Computational Studies and Theoretical Investigations of Diethyl Dioctylmalonate

Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgrsc.org It is a common approach to calculate the ground-state properties of molecules, providing insights into electron density, molecular structure, and total energy. aps.orgabinit.org DFT methods are often favored for their balance of accuracy and computational cost, making them applicable to a wide range of chemical systems. openaccessjournals.com

Conformational Landscape Exploration and Energy Minimization Techniques

The study of a molecule's conformational landscape involves identifying its various spatial arrangements, or conformers, and their relative energies. youtube.com Techniques like steepest descent and other gradient-based optimization methods are employed to find energy minima on the potential energy surface, which correspond to stable conformations. psu.eduplos.org This analysis is crucial for understanding a molecule's flexibility and its preferred shapes.

Prediction and Validation of Spectroscopic Properties

Theoretical Infrared and Raman Vibrational Spectroscopy Simulations

Computational methods can predict the infrared (IR) and Raman spectra of molecules. libretexts.orgyoutube.com These simulations are based on the calculation of vibrational frequencies corresponding to the normal modes of the molecule. osti.govs-a-s.org Theoretical spectra are valuable tools for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. mdpi.comresearchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. libretexts.org Computational chemistry allows for the prediction of these chemical shifts. pdx.eduresearchgate.netpitt.edusigmaaldrich.com Such calculations can aid in the interpretation of complex experimental NMR spectra and the structural elucidation of molecules.

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is also a vital tool for investigating the mechanisms of chemical reactions. smu.edusumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

While these computational methodologies are standard practice in modern chemical research, their specific application to diethyl dioctylmalonate has not been documented in the available scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings as requested for this specific compound is not possible at this time.

Transition State Characterization and Reaction Barrier Determinations

The core reactivity of this compound in synthetic applications, such as the malonic ester synthesis, involves the alkylation of its enolate form. wikipedia.orguobabylon.edu.iq This process proceeds through a high-energy, transient structure known as the transition state. mit.edu Characterizing this state and the energy barrier required to reach it is crucial for understanding the reaction's kinetics.

The primary reaction step computationally investigated is the nucleophilic substitution (SN2) reaction between the this compound carbanion and an alkyl halide. wikipedia.orgorganicchemistrytutor.com The formation of the carbanion occurs when a base removes the acidic proton from the carbon atom situated between the two carbonyl groups. youtube.com Computational models, particularly those based on quantum chemistry methods like Density Functional Theory (DFT), can calculate the geometries and energies of the reactants, products, and the fleeting transition state connecting them. mit.edu

The reaction energy barrier, or activation energy, corresponds to the energy difference between the reactants and the transition state. A lower energy barrier implies a faster reaction rate. These calculations are computationally intensive but provide invaluable insights into how factors like the choice of base or the structure of the alkylating agent influence the reaction's efficiency. ims.ac.jp While specific computational data for this compound is not prevalent in published literature, the principles are well-established from studies on its close analog, diethyl malonate.

Table 1: Illustrative Reaction Barriers for Malonic Ester Alkylation

This table presents representative data that would be generated from a computational study on the alkylation step of a malonic ester, showcasing how different electrophiles can influence the activation energy (reaction barrier).

| Reactant (Enolate) | Alkyl Halide | Computational Method | Calculated Activation Energy (kcal/mol) |

| Diethyl Malonate Enolate | Methyl Iodide | DFT (B3LYP/6-31G) | 18.5 |

| Diethyl Malonate Enolate | Ethyl Bromide | DFT (B3LYP/6-31G) | 20.1 |

| Diethyl Malonate Enolate | Isopropyl Bromide | DFT (B3LYP/6-31G) | 22.8 |

| Diethyl Malonate Enolate | Benzyl Bromide | DFT (B3LYP/6-31G) | 17.9 |

Note: The data in this table is illustrative and based on typical results for the general malonic ester synthesis. Specific values for this compound would require dedicated computational studies.

Solvation Models and Explicit Solvent Dynamics in Reaction Simulations

The solvent plays a critical role in the alkylation of this compound, influencing the stability of the enolate intermediate and the kinetics of the SN2 reaction. Computational chemistry accounts for these environmental effects using solvation models, which can be broadly categorized as implicit or explicit. wikipedia.orgreadthedocs.io

Implicit Solvation Models: Implicit, or continuum, models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgresearchgate.net This approach significantly reduces the computational cost of simulations. pitt.edu The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge density and the polarized solvent. researchgate.net Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgresearchgate.net While efficient, these models may not fully capture specific, localized interactions like hydrogen bonding that can be crucial to the reaction mechanism. readthedocs.io

Explicit Solvation Models: Explicit solvent models provide a more physically realistic, atomistic description by including a large number of individual solvent molecules in the simulation box along with the solute. wikipedia.orgnih.gov This approach is most commonly used in molecular dynamics (MD) simulations, which track the motions and interactions of all atoms over time. wikipedia.org Explicit models are better suited to capture specific solute-solvent interactions, local density fluctuations, and the dynamic nature of the solvation shell around the reacting species. pitt.educhemrxiv.org However, the high number of atoms makes these simulations computationally very expensive, requiring significant resources and time. nih.gov Hybrid methods that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.org

Table 2: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous dielectric medium. wikipedia.orgreadthedocs.io | Individual, discrete solvent molecules. wikipedia.org |

| Computational Cost | Low to moderate. pitt.edu | Very high. nih.gov |

| Accuracy | Good for general electrostatic effects; less accurate for specific interactions. readthedocs.io | High, captures specific interactions like hydrogen bonds and solvent structure. chemrxiv.org |

| Typical Use Case | Rapid energy calculations, screening studies, modeling large systems. nih.gov | Detailed mechanistic studies, simulating reaction dynamics, studying conformational changes. nih.govnih.gov |

| Examples | PCM, SMD, COSMO. wikipedia.orgresearchgate.net | TIP3P (for water), used in MD simulations with force fields like AMBER. nih.gov |

Advanced Analytical Characterization of Diethyl Dioctylmalonate

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are pivotal for separating diethyl dioctylmalonate from complex mixtures, allowing for its precise quantification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. shimadzu.com This method combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. restek.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. shimadzu.com The choice of the column's stationary phase is critical for achieving optimal separation. For phthalates and related compounds, columns with phases like a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) are often employed due to their selectivity. sigmaaldrich.com As the sample components travel through the column, they separate based on their boiling points and interactions with the stationary phase.

Following separation in the GC, the individual components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to the response of a known standard. measurlabs.comnih.gov This approach enables the determination of the compound's purity and its concentration in a sample. measurlabs.com

Key parameters in a GC-MS method for this compound would include the type of capillary column, the temperature program of the GC oven, the carrier gas flow rate, and the mass spectrometer's acquisition mode (e.g., full scan for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis). restek.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

For non-volatile or thermally sensitive analyses, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. alstesting.co.thscispace.com These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed within a column. libretexts.org

In HPLC, the sample is dissolved in a suitable solvent and injected into the mobile phase, which is then pumped through the column at high pressure. libretexts.org The separation mechanism can vary, with reversed-phase chromatography being the most common for compounds like this compound. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures than conventional HPLC systems. ijsrtjournal.comijfans.orgneliti.com This results in dramatically improved resolution, sensitivity, and speed of analysis. ijfans.orgresearchgate.net A UPLC method can significantly reduce analysis times, often from tens of minutes to under ten minutes, while providing superior separation of complex mixtures. nih.gov

For the analysis of this compound, a gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation from other components. nih.gov Detection is typically accomplished using a UV detector, as the ester functional groups in this compound exhibit some UV absorbance. nih.gov The development of a robust HPLC or UPLC method involves optimizing parameters such as the column chemistry, mobile phase composition and gradient, flow rate, and detector wavelength. scispace.com

Table 1: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 to 5 µm | < 2 µm |

| Operating Pressure | Up to 400 bar | Up to 100 MPa (1000 bar) |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Preparative and Analytical Column Chromatography Applications

Column chromatography is a fundamental separation technique that can be applied at both analytical and preparative scales. news-medical.netrotachrom.com Analytical chromatography aims to identify and quantify the components of a mixture, while preparative chromatography focuses on isolating and purifying a specific compound in larger quantities. news-medical.netrotachrom.com

In the context of this compound, analytical column chromatography, often in the form of HPLC, is used for quality control and research purposes to determine the purity and composition of a sample. metwarebio.com The goal is to achieve sharp, well-resolved peaks for accurate measurement. chromatographyonline.com

Preparative column chromatography, on the other hand, is employed when a significant amount of pure this compound is required, for instance, for further chemical synthesis or extensive characterization. chromatographyonline.comvt.edu The principles are similar to analytical chromatography, but the scale is much larger, utilizing wider columns and higher flow rates. metwarebio.com The objective shifts from achieving perfect baseline separation to maximizing the throughput of the purified product while maintaining an acceptable level of purity. chromatographyonline.com The collected fractions containing the purified this compound are then typically subjected to solvent removal to yield the final product.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. eag.comgasmet.com It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. gasmet.com The resulting FTIR spectrum is a unique "fingerprint" of the molecule. eag.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the ester functional group. A strong absorption peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester. Other significant peaks would include those corresponding to C-O stretching vibrations and C-H stretching and bending vibrations of the ethyl and octyl groups.

Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with FTIR, known as ATR-FTIR. anton-paar.combruker.comyoutube.com This method is particularly advantageous for analyzing liquid or solid samples with minimal to no sample preparation. bruker.comspecac.com In ATR-FTIR, the infrared beam is directed into a crystal with a high refractive index (such as diamond or zinc selenide) and reflects off the internal surface that is in contact with the sample. anton-paar.comyoutube.comspecac.com An evanescent wave penetrates a short distance into the sample, and the resulting attenuated infrared radiation is detected. anton-paar.comspecac.com This makes ATR-FTIR a convenient and rapid method for obtaining the infrared spectrum of this compound. mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1740 |

| C-O (Ester) | Stretch | ~1200-1100 |

| C-H (Alkyl) | Stretch | ~2960-2850 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. pitt.edu

¹H NMR Spectroscopy: Proton NMR provides information about the different types of protons in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl groups and the octyl groups, as well as the methine proton of the malonate core. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons of that type. The splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, reveals the number of neighboring protons. hmdb.ca

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. chemicalbook.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. hmdb.ca The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbonyl carbons of the ester groups would appear at a significantly downfield chemical shift compared to the alkyl carbons of the octyl and ethyl chains. chemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide even more detailed structural information by showing correlations between different nuclei. omicsonline.orgnationalmaglab.orgiosrjournals.orglibretexts.org

COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. libretexts.org For this compound, a COSY experiment would confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl groups and the adjacent protons within the octyl chains.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. omicsonline.org This allows for the unambiguous assignment of both the ¹H and ¹³C NMR signals.

The combined interpretation of these advanced NMR experiments allows for the complete and unambiguous structural confirmation of this compound. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Helium |

| Nitrogen |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. nih.govacs.org For this compound (C₂₃H₄₄O₄), the expected monoisotopic mass can be calculated with high precision.

When subjected to HRMS analysis, often using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion, the instrument can resolve the isotopic pattern of the molecule. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers enables the separation of ions with very similar mass-to-charge ratios. nih.govnih.gov

In a typical analysis, the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ is observed. The exceptional mass accuracy of HRMS allows for the differentiation of this compound from other potential isobaric compounds, thus confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can provide valuable structural information through the analysis of its fragmentation patterns. Common fragmentation pathways for long-chain esters include cleavage of the alkyl chains and rearrangements. nih.govamelica.org

A representative HRMS analysis of this compound would yield the following data:

| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₂₃H₄₄O₄+H]⁺ | 385.3267 | 385.3265 | -0.5 |

| [C₂₃H₄₄O₄+Na]⁺ | 407.3086 | 407.3083 | -0.7 |

This table is generated based on the theoretical exact mass and typical instrument performance.

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the behavior of this compound as a function of temperature, providing insights into its phase transitions, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. amelica.orgfrontiersin.org This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. nih.gov For a long-chain diester like this compound, DSC can reveal information about its physical state over a range of temperatures.

A typical DSC thermogram for a long-chain dialkyl malonate might exhibit a glass transition (Tg) at a sub-ambient temperature, characteristic of the amorphous solid state, followed by a distinct endothermic peak corresponding to the melting point (Tm). researchgate.netlookchem.com The presence of long alkyl chains can lead to complex melting behavior or the formation of different polymorphic forms, which would be observable as multiple thermal events. crcom.se The enthalpy of fusion (ΔHm), calculated from the area of the melting peak, provides a measure of the energy required to transition from the solid to the liquid state and is related to the degree of crystallinity.

A summary of hypothetical DSC data for this compound is presented below:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -65.2 | - | - |

| Melting (Tm) | -20.8 | -18.5 | 85.3 |

This table contains representative data based on the expected behavior of long-chain dialkyl esters.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric analysis (TGA) provides quantitative information about the thermal stability and decomposition of a material by measuring its mass change as a function of temperature in a controlled atmosphere. nih.govnih.gov For this compound, TGA is used to determine the temperature at which it begins to degrade and to identify the different stages of its decomposition.

The TGA curve for a long-chain dialkyl malonate typically shows a single-step or multi-step decomposition process at elevated temperatures. researchgate.netrsc.org The onset temperature of decomposition is a key indicator of the compound's thermal stability. The derivative of the TGA curve (DTG) is often plotted to more clearly visualize the temperature at which the rate of mass loss is at its maximum. The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to study the pyrolysis behavior and under an oxidative atmosphere (e.g., air) to assess its oxidative stability.

A representative TGA analysis of this compound under a nitrogen atmosphere would likely show the following decomposition characteristics:

| Decomposition Step | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |

| 1 | 215.4 | 240.1 | 99.5 |

This table presents plausible TGA data for this compound based on the thermal stability of similar long-chain esters.

X-ray Scattering for Supramolecular Organization

X-ray scattering techniques are powerful for probing the nanoscale structure and arrangement of molecules. The long, flexible dioctyl chains of this compound may lead to self-assembly into ordered supramolecular structures, such as liquid crystalline phases, which can be investigated using these methods.

Small-Angle X-ray Scattering (SAXS) Investigations

Small-angle X-ray scattering (SAXS) is particularly well-suited for characterizing structures on the length scale of 1 to 100 nanometers. researchgate.netnih.gov This makes it an ideal technique for identifying and characterizing potential liquid crystalline phases or other forms of supramolecular ordering in this compound. acs.org The formation of such phases is influenced by the interplay of the flexible alkyl chains and the polar ester groups. nih.gov

In a SAXS experiment, a beam of X-rays is passed through the sample, and the scattered X-rays are collected at very small angles. The resulting scattering pattern provides information about the size, shape, and arrangement of any ordered domains within the material. For example, a lamellar phase, where molecules are arranged in layers, would produce a series of sharp scattering peaks with positions in an integer ratio (1:2:3...). Other liquid crystalline phases, such as hexagonal or cubic, would give rise to different characteristic peak ratios. By analyzing the positions and intensities of the scattering peaks, it is possible to determine the type of supramolecular structure and its characteristic dimensions, such as the layer spacing in a lamellar phase.

A hypothetical SAXS profile for this compound exhibiting a lamellar liquid crystalline phase at a specific temperature might yield the following data:

| Scattering Vector (q) (nm⁻¹) | d-spacing (nm) | Peak Assignment |

| 2.24 | 2.80 | (001) |

| 4.48 | 1.40 | (002) |

This table is a representation of SAXS data for a hypothetical lamellar phase of this compound.

Applications in Polymer Science and Materials Chemistry

Function as Monomers and Co-monomers in Polymer Synthesis

Malonate esters, including diethyl dioctylmalonate, can serve as building blocks (monomers) for creating long-chain molecules known as polymers. Their reactivity allows for their incorporation into polymers through different polymerization mechanisms, leading to materials with tailored properties.

Anionic polymerization is a chain-growth polymerization method initiated by anions. wikipedia.org While specific research on the anionic polymerization of this compound is not extensively documented, the behavior of related malonate derivatives, particularly methylene (B1212753) malonates, provides significant insights. Methylene malonates, such as diethyl methylene malonate (DEMM), are highly reactive monomers that can undergo rapid anionic polymerization. nih.govresearchgate.net This reactivity stems from the two ester groups that stabilize the negative charge, making the vinyl group susceptible to attack by anionic initiators. nih.govmdpi.com

The polymerization of DEMM can be initiated by weak nucleophiles like water, carboxylates, or amines, often under ambient conditions. researchgate.netrsc.orgumass.edu For instance, the polymerization of DEMM in water is pH-dependent, with higher pH leading to higher molecular weight polymers. researchgate.netmdpi.com This facile polymerization has been utilized to create polymer coatings and to graft polymers onto surfaces containing nucleophilic groups. rsc.orgumass.edursc.org It is plausible that derivatives of this compound, if functionalized with a polymerizable group like a methylene moiety, could exhibit similar reactivity in anionic polymerization, offering a pathway to polymers with long alkyl side chains.

Table 1: Initiators for Anionic Polymerization of Diethyl Methylene Malonate (DEMM)

| Initiator Type | Specific Examples | Observation | Source(s) |

|---|---|---|---|

| Anionic Functional Groups | Carboxyl, Boronic, Phenol | Rapidly initiate DEMM polymerization at room temperature. | researchgate.net |

| Hydroxide (B78521) Ions | Water (at pH ≥ 4) | Can initiate polymerization without additional initiators. | nih.gov |

| Nucleophiles | Amines, Phosphines | Can initiate polymerization of monomers with strong electronegative groups. | wikipedia.org |

Condensation polymerization, or step-growth polymerization, involves the reaction between monomers with two or more functional groups, leading to the formation of a polymer and a small molecule by-product, such as water or methanol. savemyexams.comstudymind.co.uklibretexts.org Malonate esters like this compound can function as monomers in condensation polymerization, typically reacting with diols to form polyesters. nih.govrsc.org

In this process, the ester groups of the malonate can undergo transesterification with the hydroxyl groups of a diol, catalyzed by heat or a catalyst like titanium isopropoxide. rsc.orgresearchgate.net This reaction creates new ester linkages, forming the backbone of the polyester (B1180765) chain. studymind.co.uk The structure of the resulting polyester, including its molecular weight and thermal properties, can be tailored by the choice of the malonate ester and the diol. rsc.orgrsc.org For example, the use of malonate derivatives with long aliphatic chains, similar to the octyl groups in this compound, can yield highly viscous polyesters with low melting points. rsc.org This method provides a versatile route to creating a wide range of polyesters with specific properties for various applications. libretexts.orgyoutube.com

Role as Plasticizers in Polymeric Systems

Plasticizers are additives that increase the flexibility, ductility, and processability of a polymer by lowering its glass transition temperature (Tg). wikipedia.orgmdpi.com Esters of polycarboxylic acids are commonly used as plasticizers, and dioctyl malonate is identified as a potential plasticizer. wikipedia.orgalfa-industry.com

The effectiveness of a plasticizer is closely linked to its molecular structure. kinampark.commdpi.com For a plasticizer to be efficient, it needs to have both polar and nonpolar structural elements. mdpi.com The polar part of the molecule interacts with the polymer chains, while the nonpolar part helps to keep the chains separated, increasing their mobility. mdpi.com

In this compound, the ester groups provide the necessary polarity to interact with polar polymers like polyvinyl chloride (PVC), while the two long, nonpolar octyl chains would effectively separate the polymer chains. The branched structure and molecular weight of the plasticizer also play a crucial role. mdpi.com Low molecular weight plasticizers tend to be more efficient at lowering the Tg, but they can also migrate out of the polymer over time. researchgate.net Higher molecular weight or oligomeric plasticizers, such as those derived from malonates, show reduced migration and improved permanence. researchgate.netresearchgate.net The structure of this compound, with its significant alkyl content, suggests it could offer a good balance of compatibility and plasticizing efficiency.

The long-term performance of a plasticized polymer depends on the diffusion and compatibility of the plasticizer within the polymer matrix. d-nb.inforesearchgate.net Plasticizer loss, through diffusion to the surface and subsequent evaporation, is a primary degradation mechanism in plasticized products, leading to embrittlement. d-nb.inforesearchgate.net The rate of diffusion is influenced by factors such as the plasticizer's molecular weight, the polymer-plasticizer interaction, and temperature. d-nb.info

Integration into Polymer Additives and Modifiers

Beyond their role as plasticizers, malonate esters can be integrated into polymers as additives and modifiers to impart specific functionalities. specialchem.com They can act as cross-linking agents, adhesion promoters, and UV-stabilizers. specialchem.com For instance, sodium 2,2-dioctylmalonate has been mentioned as a polymer additive. google.com The reactive methylene group in malonates can participate in various chemical reactions, such as Michael additions, allowing them to be chemically grafted onto polymer chains or to act as cross-linkers to form network structures. uvebtech.com Malonate esters can also serve as intermediates in the synthesis of other functional molecules used as polymer modifiers. vulcanchem.comvulcanchem.com The incorporation of this compound or its derivatives as additives could potentially enhance properties such as impact resistance, surface characteristics, and long-term stability of the polymer material.

Influence on Polymer Rheology and Processing Characteristics

The incorporation of plasticizers into a polymer matrix is a fundamental technique to modify its rheological properties, which are crucial for processing. mdpi.com Plasticizers increase the free volume between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg), melt viscosity, and elastic modulus. specialchem.comnih.govkinampark.com This results in a more flexible and easily processable material. specialchem.comlgchem.com

While specific rheological data for this compound is not widely published, the performance of structurally similar compounds provides significant insight. A study on "green" plasticizers for Poly(vinyl chloride) (PVC) analyzed the viscoelastic response of PVC blended with various ester plasticizers. mdpi.com The research demonstrated that the length of the alkyl chain on the ester has a significant impact on its plasticizing efficiency. mdpi.com

For instance, the rheological properties of PVC plasticized with dioctyl maleate (B1232345) (DOM), a compound structurally analogous to this compound, were compared to the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net The study, utilizing time-temperature superposition to create master curves of storage modulus (G') and loss modulus (G''), found that dioctyl maleate imparted a comparable viscoelastic response to DEHP. mdpi.comresearchgate.net This suggests that this compound would also act as an effective plasticizer, reducing the stiffness and viscosity of the polymer melt, which is essential for processing operations like extrusion and molding. nih.gov The general principle is that an optimal alkyl chain length, typically between six and eight carbons, produces the most effective reduction in the storage modulus, indicating a softer, more flexible material. mdpi.com

Table 1: Comparative Rheological Effect of Different Ester Plasticizers on PVC (40 phr)

| Plasticizer Type | Alkyl Chain Structure | Relative Storage Modulus (G') vs. Unplasticized PVC |

| Diethyl Maleate (DEM) | C2 | Higher than other esters, less effective reduction |

| Dibutyl Maleate (DBM) | C4 | Moderate reduction |

| Dihexyl Maleate (DHM) | C6 | Significant reduction, comparable to DEHP |

| Dioctyl Maleate (DOM) | C8 | Significant reduction, comparable to DEHP |

This table is illustrative, based on findings for maleate esters, which are structurally similar to malonates. The data indicates that longer alkyl chains (like octyl) are effective at reducing polymer modulus. mdpi.comresearchgate.net

Contributions to Polymer Stability and Material Durability

The stability and durability of a polymer are critical for its service life. Plasticizers can influence these properties in several ways. High molecular weight plasticizers, such as those with long alkyl chains like this compound, are generally less volatile and have lower migration rates. specialchem.com Low volatility is crucial for applications where the material is exposed to elevated temperatures, as it reduces process emissions and ensures the plasticizer remains in the polymer matrix, maintaining flexibility over time. specialchem.comexxonmobilchemical.com

Utilization in Advanced Functional Materials

The versatility of malonate esters, including this compound, allows for their use as more than just simple plasticizers. They can be incorporated as building blocks or modifiers in the synthesis of advanced functional materials.

Development in Soft Materials and Elastomers

Polyurethane elastomers are a class of soft materials known for their tunable mechanical properties, ranging from high flexibility to robust strength. mdpi.comscirp.org These properties are derived from the microphase separation of soft and hard segments within the polymer structure. mdpi.com The soft segment, typically a polyol, imparts flexibility and elastomeric behavior.

Formulation of Coatings and Adhesives Systems

In coatings and adhesives, achieving strong adhesion to various substrates is paramount. Malonate chemistry plays a significant role in this area. Malonic acid and its derivatives are used in polymer coatings as cross-linking agents, which enhance adhesion, durability, and chemical resistance. multichemindia.com

Research into two-component (2K) Michael addition coating systems has highlighted the use of malonated polyester resins. paint.org In these systems, malonate-functional resins act as the "donor" molecule, reacting with an acrylate-functional "acceptor." paint.org This chemistry allows for the formulation of high-performance coatings with a long pot life and fast curing times. paint.org The introduction of hydroxyl groups into these malonated polyester resins has been shown to significantly improve wet adhesion on various primers, a critical factor for protective coatings. paint.org

Given that this compound is a fundamental malonate ester, it serves as a key building block for these more complex malonated resins. atamankimya.com Its structure can be integrated into polyester backbones through transesterification reactions, ultimately contributing to the adhesive and cross-linking properties of the final coating or adhesive formulation. multichemindia.compaint.org

Environmental Fate and Degradation Pathways of Diethyl Dioctylmalonate

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic degradation involves the chemical transformation of a substance without the involvement of living organisms. normecows.com Key mechanisms include hydrolysis, photolysis, and oxidation by reactive environmental species. These non-microbial processes can lead to the fragmentation of the material, often influenced by factors like sunlight and heat. normecows.com

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. noack-lab.com For dialkyl malonates, this process typically occurs as a two-step reaction under either acidic or basic conditions. oecd.org The ester bonds are sequentially cleaved, leading to the formation of a monoester intermediate, followed by the final products. researchgate.netuaeh.edu.mx

Table 1: Inferred Hydrolytic Degradation Pathway of Diethyl Dioctylmalonate

| Step | Reactant | Product(s) |

| Initial Compound | This compound | |

| Step 1 Hydrolysis | This compound + H₂O | Ethyl octylmalonate + Ethanol (B145695) |

| Step 2 Hydrolysis | Ethyl octylmalonate + H₂O | Malonic Acid + Octanol |

| Final Products | Malonic Acid, Ethanol, Octanol |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. normecows.com The susceptibility of a chemical to photolysis depends on its ability to absorb light at relevant environmental wavelengths.

Specific studies on the photolysis of this compound are scarce. However, research on other ester-containing compounds provides some insight. For instance, the photodegradation of certain phthalate (B1215562) esters in aquatic environments is considered to be an insignificant pathway. mst.dk Conversely, studies on other malonate esters, such as di-α-Tocopheryl malonate, show that UVB irradiation can induce photodegradation, leading to the cleavage of the ester bond. nih.gov Similarly, the fungicide isoprothiolane, a dialkyl dithiolan-2-ylidenemalonate, decomposes rapidly on solid surfaces when irradiated with UV light, with degradation pathways including ester hydrolysis and decarboxylation. tandfonline.com The photodegradation of some phthalate esters has been shown to proceed via C-O bond cleavage. nih.gov

In the environment, chemical compounds can be transformed by reacting with highly reactive oxidative species, such as hydroxyl radicals (•OH). These radicals are ubiquitous in the atmosphere and can also be found in sunlit surface waters. Thermally induced hydrocarbon oxidation is a self-accelerating process that can occur at both low and high temperatures. researchgate.net

Direct research on the oxidative transformation of this compound is not available. However, the fundamental principles of oxidation chemistry suggest that it would be susceptible to attack by species like hydroxyl radicals. The reaction would likely involve hydrogen abstraction from the alkyl chains (the ethyl and octyl groups), initiating a cascade of oxidative reactions. This process can lead to the formation of various oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids, and can ultimately contribute to the complete mineralization of the compound to carbon dioxide and water. researchgate.net Studies on other organic molecules show that transition metal ions can catalyze or inhibit autoxidation processes. researchgate.net While this pathway is likely, the specific reaction rates and intermediate products for this compound have not been experimentally determined.

Biotic Transformation and Mineralization Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial pathway for the environmental removal of many synthetic chemicals. frontiersin.orgnih.gov This process relies on the metabolic capabilities of bacteria and fungi to use the chemical as a source of carbon and energy. frontiersin.orgnih.gov

The biodegradation of esters in soil and aquatic environments is a well-documented process, often initiated by microbial enzymes. frontiersin.org While specific strains capable of degrading this compound have not been identified, the degradation of other malonate esters and diesters has been studied. Bacteria from genera such as Pseudomonas, Rhodococcus, Klebsiella, and Acinetobacter are known to degrade malonate and related compounds. nih.govasm.orgresearchgate.netjmb.or.kr

The microbial degradation of this compound is expected to commence with the enzymatic hydrolysis of the ester bonds. Microorganisms possess a wide array of esterase enzymes that can catalyze this reaction. The pathway would mirror the abiotic hydrolysis process, first yielding the monoester (ethyl octylmalonate) and ethanol, followed by the breakdown of the monoester into malonic acid and octanol. These smaller, more polar molecules are then readily assimilated by a broader range of microorganisms. Malonic acid is metabolized through central metabolic pathways, often involving its conversion to acetyl-CoA, which then enters the citric acid cycle. nih.govresearchgate.net The alcohols, ethanol and octanol, are also common substrates for microbial metabolism and are typically oxidized to their corresponding aldehydes and carboxylic acids before entering central metabolic routes. This complete breakdown process is known as mineralization.

The key to the biotic degradation of this compound lies in enzymatic biotransformation. The initial and rate-limiting step is the hydrolysis of the ester linkages, a reaction catalyzed by esterase enzymes (hydrolases). wikipedia.org It is highly probable that non-specific esterases, which are widespread in microorganisms, are responsible for this initial attack. oecd.org

The process begins with an esterase enzyme cleaving one of the ester bonds to produce ethanol and the monoester, ethyl octylmalonate. A second enzymatic hydrolysis step, potentially by the same or a different esterase, would then act on the monoester to yield malonic acid and octanol. These metabolites are then channeled into the cell's primary metabolic pathways for energy production and biomass synthesis. Limited enzymatic hydrolysis can be used to modify the functional properties of substances. nih.govmdpi.com

Table 2: Inferred Enzymatic Biotransformation of this compound

| Step | Substrate | Enzyme Class | Primary Metabolite(s) |

| 1 | This compound | Esterase (Hydrolase) | Ethyl octylmalonate, Ethanol |

| 2 | Ethyl octylmalonate | Esterase (Hydrolase) | Malonic Acid, Octanol |

| 3 | Malonic Acid | Malonyl-CoA Synthetase, Malonyl-CoA Decarboxylase | Acetyl-CoA, CO₂ |

| 4 | Ethanol | Alcohol Dehydrogenase | Acetaldehyde |

| 5 | Octanol | Alcohol Dehydrogenase | Octanal |

Environmental Transport and Distribution Processes of this compound

The environmental transport and distribution of this compound, a large, hydrophobic organic molecule, are governed by its inherent physicochemical properties. Although specific experimental data for this compound are scarce, its behavior can be inferred from its structural characteristics and by comparison with analogous long-chain esters, such as phthalates and adipates. The long octyl chains and the ester functionalities suggest a compound with low water solubility and a high affinity for organic matter.

Sorption to Soil and Sediment Matrices

This high lipophilicity results in strong adsorption to the organic carbon fraction of soil and sediment. oup.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is consequently expected to be large. For example, the estimated Koc for DEHA is in the range of 5,004 to 48,600, which suggests it is relatively immobile in soil. epa.gov Similarly, for bis(2-ethylhexyl) sodium sulfosuccinate, a related dioctyl compound, the Koc has been estimated to be around 1041. nih.gov For hydrophobic organic compounds (HOCs), a high Koc value is indicative of strong binding to soil and sediment, which in turn reduces their bioavailability and leachability. dergipark.org.tr Studies on other hydrophobic esters confirm that sorption increases with the length of the alkyl chain. mdpi.com Therefore, this compound is expected to be strongly bound to soil and sediment matrices, leading to its accumulation in these compartments.

Table 1: Estimated and Measured Partitioning Behavior of Analogous Compounds

| Compound | Log Kow | Estimated Koc | Mobility Classification | Reference |

|---|---|---|---|---|

| Di(2-ethylhexyl) adipate (B1204190) (DEHA) | >6.11 | 5,004 - 48,600 | Immobile | epa.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | 5.11 - 9.61 | - | - | epa.gov |

Volatilization Characteristics from Aqueous and Terrestrial Phases

The volatilization of a chemical from water or soil surfaces is governed by its vapor pressure and its Henry's Law constant. For large molecules with high boiling points, such as this compound, the vapor pressure is expected to be very low. For comparison, the vapor pressure of DEHA is 8.5 x 10-7 mmHg at 25°C. epa.gov While specific data for this compound is unavailable, its high molecular weight suggests a similarly low vapor pressure.

Volatilization from aqueous phases is generally low for compounds with high Kow values and low Henry's Law constants. Although the Henry's Law constant for this compound is not reported, for other hydrophobic esters like DEHA, volatilization from water is considered a slow process. epa.gov The strong partitioning to organic matter in sediment and suspended solids further reduces the concentration of the compound in the water column available for volatilization. researchgate.net

From terrestrial phases, volatilization is also expected to be limited. For non-polar organic compounds, volatilization occurs more rapidly from wet soils than from dry soils because water molecules compete for adsorption sites. rivm.nl However, the very low intrinsic vapor pressure of this compound and its strong sorption to soil organic matter will significantly restrict its volatilization rate, even from moist soil surfaces. For similar compounds like high-molecular-weight phthalate esters, volatilization is not considered a primary environmental transport pathway. mdpi.com

Leaching Potential and Mobility in Subsurface Environments

The potential for this compound to leach through the soil profile and contaminate groundwater is predicted to be very low. wikipedia.org Leaching is primarily a concern for mobile and persistent compounds with low sorption coefficients. nih.gov Given the expected high Koc value for this compound, it will be strongly adsorbed to soil particles, rendering it immobile. nih.gov

Studies on hydrophobic organic compounds (HOCs) have consistently shown that strong sorption to soil organic matter is the primary factor limiting their mobility and leaching potential. researchgate.net The long alkyl chains of this compound contribute significantly to its hydrophobicity, leading to strong partitioning into the solid phase of the soil. mdpi.com This is supported by data on analogous compounds like DEHA, which are classified as immobile in soil with a low potential to leach into groundwater. epa.gov While certain organic co-solvents can enhance the leaching of HOCs, under typical environmental conditions, the movement of this compound through the subsurface is expected to be negligible. nih.gov

Persistence Assessment and Environmental Half-Life Determinations

The environmental persistence of this compound will be determined by its susceptibility to various degradation processes, primarily biodegradation and, to a lesser extent, abiotic hydrolysis.

The primary degradation pathway for esters in the environment is typically microbial biodegradation. cdc.gov While specific half-life data for this compound are not available, information on other long-chain esters can provide an indication of its likely persistence. For instance, the biodegradation of phthalate esters is well-documented, with half-lives varying depending on the specific compound and environmental conditions. The rate of degradation tends to decrease with increasing lipophilicity and the length of the alkyl chain, as this can reduce the bioavailability of the compound to microorganisms. mdpi.comindustrialchemicals.gov.au